4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID is a complex organic compound that features a pyrazole ring fused with a pyridine ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is typically carried out in an acidic or basic medium, depending on the specific reagents used.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with a suitable pyridine derivative. This step often requires the use of a catalyst and elevated temperatures to facilitate the reaction.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a nucleophilic substitution reaction, where the hydroxy group acts as a nucleophile attacking an electrophilic center on the pyrazole ring.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-(2-Hydroxyphenyl)-5-(pyridin-3-yl)-1H-pyrazole: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
4-[5-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)-4,5-DIHYDROPYRAZOL-1-YL]-4-OXOBUTANOIC ACID is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
CAS No. |
1403233-61-3 |
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Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H17N3O4/c22-16-6-2-1-5-13(16)15-10-14(12-4-3-9-19-11-12)20-21(15)17(23)7-8-18(24)25/h1-6,9,11,15,22H,7-8,10H2,(H,24,25) |
InChI Key |
HEJNCGOKQQWAED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CN=CC=C2)C(=O)CCC(=O)O)C3=CC=CC=C3O |
Origin of Product |
United States |
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